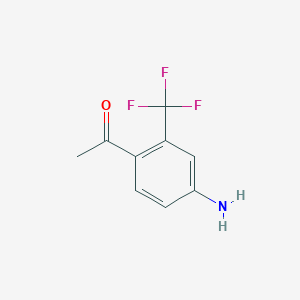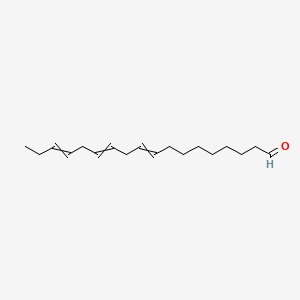![molecular formula C13H13N3OS B12445495 N'-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B12445495.png)
N'-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminophenyl group, a thiophene ring, and a carbohydrazide moiety, which contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 3-aminophenylacetaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N’-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminophenyl group can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophiles such as halogens or nitro groups; reactions are conducted under acidic or basic conditions depending on the electrophile.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the aromatic ring.
科学的研究の応用
N’-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide has found applications in various scientific research areas, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N’-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with biological macromolecules, while the thiophene ring and carbohydrazide moiety contribute to its binding affinity and reactivity. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .
類似化合物との比較
Similar Compounds
- N’-[(1Z)-1-(4-aminophenyl)ethylidene]thiophene-2-carbohydrazide
- N’-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide
- N’-[(1Z)-1-(3-aminophenyl)ethylidene]furan-2-carbohydrazide
Uniqueness
N’-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide stands out due to the presence of the thiophene ring, which imparts unique electronic and structural properties. This makes it distinct from similar compounds that contain different heterocyclic rings, such as benzene or furan .
特性
分子式 |
C13H13N3OS |
|---|---|
分子量 |
259.33 g/mol |
IUPAC名 |
N-[1-(3-aminophenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H13N3OS/c1-9(10-4-2-5-11(14)8-10)15-16-13(17)12-6-3-7-18-12/h2-8H,14H2,1H3,(H,16,17) |
InChIキー |
PMLFYBIRTNZFGK-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone](/img/structure/B12445415.png)
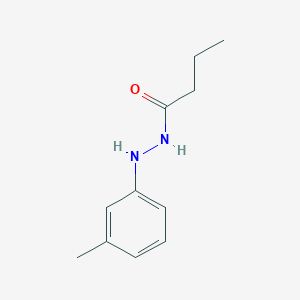
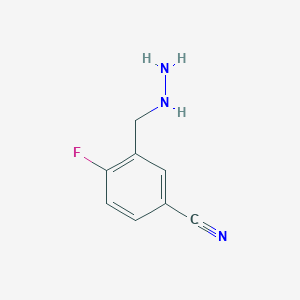

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12445431.png)
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B12445435.png)

![N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide](/img/structure/B12445450.png)
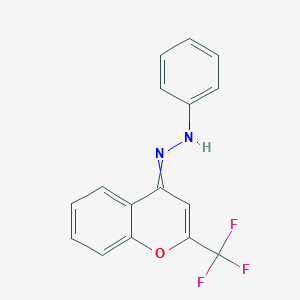
![2-methyl-N-[4-({2-[(3-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B12445476.png)


